molecular formula C4H9ClFNO2 B6250441 methyl (2S)-2-amino-3-fluoropropanoate hydrochloride CAS No. 60644-02-2

methyl (2S)-2-amino-3-fluoropropanoate hydrochloride

Cat. No.: B6250441
CAS No.: 60644-02-2
M. Wt: 157.6
InChI Key:
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Description

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorine atom attached to the carbon chain, which imparts unique properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-fluoropropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-fluoropropanoic acid and methanol.

    Esterification: The (S)-2-amino-3-fluoropropanoic acid is esterified with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form methyl (2S)-2-amino-3-fluoropropanoate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is (S)-2-amino-3-fluoropropanoic acid.

Scientific Research Applications

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
  • Methyl (2S)-2-amino-3-bromopropanoate hydrochloride
  • Methyl (2S)-2-amino-3-iodopropanoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

60644-02-2

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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